4-Methylmorpholin-3-one

Toxicology Genetic Toxicology Process Safety

4-Methylmorpholin-3-one (CAS 20721-78-2) is a heterocyclic lactam building block belonging to the morpholin-3-one class. It is characterized by a morpholine ring with a ketone at the 3-position and a methyl group on the nitrogen atom, which fundamentally alters its physicochemical and biological properties compared to the parent morpholin-3-one scaffold.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 20721-78-2
Cat. No. B1589659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylmorpholin-3-one
CAS20721-78-2
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCN1CCOCC1=O
InChIInChI=1S/C5H9NO2/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3
InChIKeyFGQBGDBLZZPFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Methylmorpholin-3-one (CAS 20721-78-2) for Research & Industrial Applications


4-Methylmorpholin-3-one (CAS 20721-78-2) is a heterocyclic lactam building block belonging to the morpholin-3-one class . It is characterized by a morpholine ring with a ketone at the 3-position and a methyl group on the nitrogen atom, which fundamentally alters its physicochemical and biological properties compared to the parent morpholin-3-one scaffold [1]. This N-methylated scaffold is a key intermediate for the synthesis of complex MDM2-p53 protein-protein interaction inhibitors [2], and has demonstrated utility as a selective solvent for aromatic hydrocarbons in extractive distillation processes [3].

Why 4-Methylmorpholin-3-one (CAS 20721-78-2) Cannot Be Simply Substituted in Your Workflow


Substituting 4-Methylmorpholin-3-one with a generic morpholin-3-one derivative is scientifically and functionally invalid due to the critical role of the N-methyl substituent. This substitution fundamentally alters key properties: (1) **Genotoxicity Profile**: A rat hepatocyte DNA repair study established that while morpholine and 3-morpholinone are non-genotoxic, the genotoxicity of substituted morpholines is exclusively a function of the specific substituent moiety [1]. Therefore, any change to the N-substituent changes the safety and biological profile. (2) **Process Selectivity**: In industrial solvent applications, the N-methyl group is specifically claimed and demonstrated to be essential for achieving efficient aromatic selectivity in hydrocarbon separations [2]. (3) **Medicinal Chemistry SAR**: In the design of MDM2-p53 inhibitors, the 4-methylmorpholin-3-one core provides a unique, pre-organized scaffold that facilitates distinct binding modes to the target protein, which would be impossible with an unsubstituted or differently substituted core [3]. Interchanging this compound would invalidate established structure-activity relationships and process validations.

Quantitative Differentiation Data for 4-Methylmorpholin-3-one (CAS 20721-78-2)


N-Methyl Substituent Eliminates Genotoxic Liability vs. N-Hydroxyethylmorpholine

In a direct class comparison using the rat hepatocyte primary culture/DNA repair assay, the genotoxic potential of various N-substituted morpholines was evaluated. The critical finding is that genotoxicity is determined solely by the substituent on the nitrogen atom [1]. The comparator, N-hydroxyethylmorpholine, a chemical intermediate, clearly induced DNA repair at a defined dose range. In contrast, related structures such as 3-morpholinone and N-butylmorpholine showed no activity, confirming the substituent-dependent mechanism [1]. This data supports the selection of the N-methyl derivative (4-Methylmorpholin-3-one) as part of a class that avoids the genotoxic liability of certain other N-substituted analogs.

Toxicology Genetic Toxicology Process Safety

Patent-Defined Industrial Selectivity for Aromatic Hydrocarbons vs. Unsubstituted Morpholinone

A foundational patent assigned to The Dow Chemical Company explicitly claims the use of N-methyl-3-morpholinone (4-Methylmorpholin-3-one) as an efficient selective solvent for recovering aromatic hydrocarbons like benzene, toluene, and xylene from hydrocarbon mixtures [1]. The patent distinguishes the claimed morpholinones as being free of substituents other than lower alkyl groups, with a preference for the N-methyl substituent [1]. This provides a clear industrial differentiator: the N-methyl group is part of the claimed optimal structure for this specific separation process.

Extractive Distillation Industrial Solvents Chemical Engineering

Critical Scaffold for High-Affinity MDM2 Inhibitors vs. Other Heterocyclic Cores

The 4-methylmorpholin-3-one core is a key component of highly optimized MDM2-p53 inhibitors. Co-crystal structures of MDM2 with inhibitors like (2S,5R,6S)-2-benzyl-5,6-bis(4-bromophenyl)-4-methylmorpholin-3-one reveal that the morpholinone ring system is essential for binding [1]. Further optimization of this scaffold led to compound 27, which displayed an IC50 of 0.10 μM in a biochemical assay and possessed a suitable pharmacokinetic profile for in vivo studies [2]. This demonstrates the scaffold's unique ability to be elaborated into high-affinity, drug-like molecules, differentiating it from simpler or non-cyclized amine cores.

Medicinal Chemistry Oncology Protein-Protein Interactions

Documented Synthetic Accessibility: One-Step High-Yield Route via Vilsmeier Conditions

A 2023 publication in *Molbank* presents a one-step synthesis of 4-methylmorpholin-3-one using adapted Vilsmeier conditions, achieving quantitative yield [1]. The product was thoroughly characterized by 1H, 2H, 13C NMR, IR, and Raman spectroscopy, providing a robust, modern analytical fingerprint [1]. This contrasts with older, multi-step, lower-yielding routes (e.g., a 58% yield reported via the chloroacetyl chloride route ), demonstrating that the compound is now accessible through a more efficient and well-characterized protocol.

Synthetic Methodology Organic Chemistry Process Development

High-Impact Research and Industrial Applications for 4-Methylmorpholin-3-one (CAS 20721-78-2)


Synthesis of High-Affinity MDM2-p53 Inhibitors for Oncology Research

This compound is an ideal starting material for medicinal chemists developing novel MDM2 inhibitors. The 4-methylmorpholin-3-one core is a proven scaffold for creating molecules that disrupt the MDM2-p53 protein-protein interaction, a key target in cancer therapy [1]. Starting from this building block allows researchers to build upon established structure-activity relationships where modifications have led to a 10-fold improvement in potency (IC50 from 1.0 μM to 0.10 μM) [2].

Process Development for Aromatic Hydrocarbon Purification

Chemical engineers developing extractive distillation processes for purifying benzene, toluene, and xylenes from reformate streams should consider this compound. It is specifically claimed as a selective solvent in foundational industrial patents, enabling the separation of aromatics from non-aromatic hydrocarbons [1].

Diversifying Heterocyclic Libraries with a Low-Toxicity Scaffold

For groups generating diverse compound libraries for biological screening, the 4-methylmorpholin-3-one scaffold offers a strategic advantage. As established by the Conaway et al. study, the genotoxic potential of this class is substituent-dependent [1]. Therefore, this scaffold, which belongs to a class that does not induce DNA repair, provides a lower-risk entry point for creating new chemical entities compared to more toxic morpholine derivatives.

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